molecular formula C9H20Cl2N2O2S B1520727 3-Amino-4-(piperidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride CAS No. 1240526-33-3

3-Amino-4-(piperidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride

Cat. No. B1520727
M. Wt: 291.24 g/mol
InChI Key: SDKNFYXNZAEMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The closest compound I found is 3-amino-4-(piperidin-1-yl)benzamide . This compound is used for proteomics research . Its molecular weight is 219.28 and its molecular formula is C12H17N3O .


Chemical Reactions Analysis

The chemical reactions involving a compound depend on its molecular structure and functional groups. Protodeboronation of pinacol boronic esters is a type of reaction that might be relevant .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and refractive index. For the related compound 3-amino-4-(piperidin-1-yl)benzamide, the predicted properties are as follows: melting point is 175.52° C, boiling point is 411.1° C at 760 mmHg, density is 1.2 g/cm3, and refractive index is n20D 1.62 .

Scientific Research Applications

Synthesis and Biological Potential

  • New Enolate-Carbodiimide Rearrangement : A three-step synthesis of 6-amino-2,3-dihydro-4-pyridinones from homoallylamines involving a novel rearrangement has been developed. These imino-analogues of well-known piperidine-2,4-diones serve as promising building blocks in the synthesis of bio-/pharmacologically relevant compounds (Kuznetsov et al., 2016).

  • Synthesis of Novel Quinoline Derivatives : An efficient method for synthesizing novel 3-(1,3-thiazol-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-diones has been developed. These compounds, obtained through intermediate stages involving piperidinium salts, highlight the versatility of such chemical structures in heterocyclization reactions with aromatic amines, leading to potential pharmacological applications (Dzhavakhishvili et al., 2008).

  • Stereochemistry in Thiol Additions : Research on piperidine-catalyzed additions of thiols to acetylenic ketones has contributed to understanding the stereochemical outcomes of such reactions, which are crucial for designing compounds with desired biological activities (Omar & Basyouni, 1974).

  • DNA Ligand Development : A study focused on the synthesis of new derivatives of 4,11-diaminoanthra[2,3-b]thiophene-5,10-dione by introducing cyclic amines. These modifications enhance the compounds' affinity to DNA duplexes and decrease their affinity to G-quadruplexes, indicating their potential as antitumor compounds or chemical probes (Андреева et al., 2020).

  • Aromatase Inhibitors for Cancer Therapy : The synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis highlight the application of such compounds in addressing hormone-dependent breast cancer. The study emphasizes the importance of structural modifications for enhancing biological activity (Hartmann & Batzl, 1986).

properties

IUPAC Name

1,1-dioxo-4-piperidin-1-ylthiolan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S.2ClH/c10-8-6-14(12,13)7-9(8)11-4-2-1-3-5-11;;/h8-9H,1-7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKNFYXNZAEMQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CS(=O)(=O)CC2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(piperidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-(piperidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
Reactant of Route 2
3-Amino-4-(piperidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
Reactant of Route 3
3-Amino-4-(piperidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
Reactant of Route 4
3-Amino-4-(piperidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
Reactant of Route 5
3-Amino-4-(piperidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-Amino-4-(piperidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.